molecular formula C4H7NO3S B13528528 3-Oxocyclobutane-1-sulfonamide

3-Oxocyclobutane-1-sulfonamide

Cat. No.: B13528528
M. Wt: 149.17 g/mol
InChI Key: BXIUQEXCFOHUML-UHFFFAOYSA-N
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Description

H6O3. It is a solid, off-white substance with a melting point of 69-70°C and a boiling point of 296°C. The compound is slightly soluble in water and has the following chemical structure:

Structure:C1(C(O)=O)CC(=O)C1\text{Structure:} \quad \text{C}_1(\text{C}(\text{O})=\text{O})\text{CC}(\text{=O})\text{C}_1 Structure:C1​(C(O)=O)CC(=O)C1​

Preparation Methods

The synthesis of 3-oxocyclobutanecarboxylic acid involves the following steps:

  • Starting with a carboxylic acid, the compound undergoes a reaction with oxygen at temperatures between 120°C and 150°C in methanol solvent. This initial step forms an oxocyclobutane intermediate.
  • Subsequently, alkylation occurs, leading to the formation of 3-oxocyclobutanecarboxylic acid.

Chemical Reactions Analysis

3-Oxocyclobutanecarboxylic acid can participate in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

This compound serves as a crucial pharmaceutical intermediate. Its applications span several areas:

    Medicinal Chemistry: 3-Oxocyclobutanecarboxylic acid is widely used in the synthesis of numerous active pharmaceutical ingredients (APIs). Examples include ACK1 inhibitors, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, PDE10 inhibitors, and thrombin inhibitors.

    Immunology and Oncology: It plays a role in autoimmune chronic inflammation and antitumor drug development.

Mechanism of Action

The precise mechanism by which 3-oxocyclobutanecarboxylic acid exerts its effects depends on the specific context (e.g., the target protein or pathway). Further research is needed to elucidate its detailed molecular interactions.

Comparison with Similar Compounds

While 3-oxocyclobutanecarboxylic acid is unique in its structure, it shares similarities with other cyclic carboxylic acids. its specific applications and reactivity set it apart.

For further exploration, you may want to investigate related compounds such as cyclobutanecarboxylic acid and other oxocarboxylic acids

Properties

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

3-oxocyclobutane-1-sulfonamide

InChI

InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8)

InChI Key

BXIUQEXCFOHUML-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)S(=O)(=O)N

Origin of Product

United States

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